MMB-4en-PICA -

MMB-4en-PICA

Catalog Number: EVT-10921010
CAS Number:
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MMB-4en-PICA involves advanced organic chemistry techniques that allow for the construction of its complex molecular framework. The general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include coupling reactions to form amide bonds, as well as modifications to introduce the 4-en tail group that characterizes this compound.
  3. Characterization: Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .

Technical details regarding specific reaction conditions, yields, and purification methods are often documented in scientific literature focused on synthetic cannabinoids.

Molecular Structure Analysis

The molecular structure of MMB-4en-PICA can be represented by its chemical formula, which includes various functional groups that contribute to its activity at cannabinoid receptors. The structural formula reveals:

  • Core Structure: The backbone typically consists of an indole or indazole moiety.
  • Functional Groups: The presence of an amide group and a terminal alkyl chain (the 4-en tail) enhances its binding affinity to cannabinoid receptors.

Data derived from spectral analysis techniques confirm the identity and structural integrity of MMB-4en-PICA, with mass spectral data providing critical insights into its molecular weight and fragmentation patterns .

Chemical Reactions Analysis

MMB-4en-PICA undergoes several chemical reactions typical for synthetic cannabinoids:

  1. Hydrolysis: Studies have shown that MMB-4en-PICA can be hydrolyzed under certain conditions, impacting its metabolic stability and pharmacological activity.
  2. Binding Affinity: The compound interacts with cannabinoid receptors, primarily the CB1 receptor, which mediates its psychoactive effects. The binding affinity is influenced by structural modifications made during synthesis .

Detailed kinetic studies often involve incubating the compound with human liver microsomes or recombinant enzymes to assess metabolic pathways and potential degradation products.

Mechanism of Action

The mechanism of action for MMB-4en-PICA primarily involves its agonistic activity at cannabinoid receptors. Upon binding to the CB1 receptor:

  • Activation: The activation leads to downstream signaling cascades that affect neurotransmitter release.
  • Physiological Effects: This results in various physiological effects such as altered mood, perception changes, and potential psychoactive experiences.

Data from pharmacological evaluations indicate that while MMB-4en-PICA is active at cannabinoid receptors, it may exhibit lower potency compared to closely related compounds like MDMB-4en-PINACA .

Physical and Chemical Properties Analysis

MMB-4en-PICA exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white powder or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) have been used to characterize these properties further, providing insights into functional groups present within the molecule .

Applications

MMB-4en-PICA's primary applications lie within research settings focused on understanding synthetic cannabinoids' pharmacological effects. Its uses include:

  1. Pharmacological Research: Investigating its effects on cannabinoid receptors to develop new therapeutic agents.
  2. Forensic Science: Detection and quantification in seized drug samples to monitor trends in substance use.
  3. Toxicology Studies: Assessing potential health risks associated with synthetic cannabinoids through controlled studies.

The ongoing research into MMB-4en-PICA reflects a broader interest in understanding how synthetic modifications can alter the pharmacodynamics of cannabinoid receptor agonists .

Introduction to MMB-4en-PICA in the Context of Synthetic Cannabinoid Receptor Agonists (SCRAs)

Emergence and Prevalence in Global New Psychoactive Substances Markets

MMB-4en-PICA was first identified in forensic casework in October 2019, with initial characterization reporting an orange solid material seized in undisclosed jurisdictions [9]. While quantitatively less prevalent than its structural analog MDMB-4en-PINACA (which dominated United States seizures with 1,800 reports in 2022) [5], MMB-4en-PICA represents a deliberate shift toward valinate-derived head groups following intensified regulation of tert-leucinate analogs. Its detection coincided with China’s 2021 generic controls on amino acid-derived Synthetic Cannabinoid Receptor Agonists, which accelerated structural diversification across this class [5].

Forensic toxicology networks documented sporadic appearances of MMB-4en-PICA in European prisons between 2020–2021, though it was consistently overshadowed by MDMB-4en-PINACA in frequency [6]. A significant resurgence occurred in 2024, when the Center for Forensic Science Research and Education confirmed MMB-4en-PINACA (a closely related indazole analog) in Chicago, Illinois, demonstrating the persistent migration of 4-pentenyl-tailed Synthetic Cannabinoid Receptor Agonists into United States drug markets despite scheduling efforts [2]. This pattern aligns with the "analogue leap" phenomenon, wherein novel substitutions (e.g., valinate for tert-leucinate; indole for indazole) reintroduce controlled substances’ core scaffolds.

Table 1: Emergence Timeline of 4-Pentenyl Synthetic Cannabinoid Receptor Agonists

CompoundFirst DetectionInitial Jurisdiction2022-2024 Prevalence
MDMB-4en-PINACAJune 2018Europe1,800+ cases (USA, 2022) [5]
MMB-4en-PICAOctober 2019UndisclosedPrison seizures (UK/EU) [6]
MMB-4en-PINACAFebruary 2024Chicago, USADrug materials (USA) [2]

Structural Classification Within Amino Acid-Derived Indole/Indazole Carboxamides

MMB-4en-PICA belongs to the amino acid-derived carboxamide subclass of Synthetic Cannabinoid Receptor Agonists, characterized by three modular components:

  • Core: Indole ring system (contrasting with MDMB-4en-PINACA’s indazole) [9].
  • Linker: Carboxamide group (–N–C(=O)–) connecting core to head group.
  • Head Group: Methyl valinate ester (designated "MMB" for Methyl-3-MethylButanoate) [1].
  • Tail: Pent-4-en-1-yl chain ("4en"), featuring a terminal alkene at the fourth carbon [5].

The structural distinction between MMB-4en-PICA and its analogs arises from specific substitutions:

  • Replacing the MDMB-4en-PINACA tert-leucinate head group with valinate reduces steric bulk, diminishing cannabinoid receptor type 1 binding affinity [7].
  • Utilizing an indole core (vs. indazole in PINACA variants) alters metabolic stability and detection targets [6].

Pharmacological studies confirm MMB-4en-PICA exhibits lower in vitro potency at cannabinoid receptor type 1 compared to tert-leucinate counterparts like MDMB-4en-PINACA, attributable to reduced steric hindrance in the valinate moiety limiting receptor interaction efficiency [7].

Table 2: Structural Comparison of Key 4-Pentenyl Synthetic Cannabinoid Receptor Agonists

CompoundCoreHead GroupIUPAC NameMolecular Formula
MMB-4en-PICAIndoleMethyl valinateMethyl 3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoateC₂₀H₂₆N₂O₃ [9]
MMB-4en-PINACAIndazoleMethyl valinateMethyl 3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoateC₁₉H₂₅N₃O₃ [2]
MDMB-4en-PINACAIndazoleMethyl tert-leucinateMethyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoateC₂₀H₂₇N₃O₃ [3]

Legislative and Forensic Challenges in Monitoring Analog Evolution

The regulatory landscape for Synthetic Cannabinoid Receptor Agonists relies predominantly on specific compound scheduling, creating vulnerabilities for emergent analogs like MMB-4en-PICA. As of June 2025, MMB-4en-PICA and MMB-4en-PINACA remain unscheduled federally in the United States, whereas MDMB-4en-PINACA received temporary Schedule I status in December 2023 [3]. This discrepancy enables producers to exploit structural ambiguities:

  • Head-Group Swapping: Substituting tert-leucinate (e.g., MDMB) with valinate (e.g., MMB) generates legally distinct entities despite shared pharmacological targets [2] [7].
  • Tail Manipulation: Retention of the 4-pentenyl tail – associated with dihydrodiol metabolite formation – complicates bioanalytical differentiation from historical pentyl-tailed analogs [5].

Forensic laboratories face analytical hurdles due to:

  • Reference Material Scarcity: Lack of commercially available standards delays confirmatory testing [6].
  • Metabolic Similarity: Shared primary metabolic pathways (ester hydrolysis, tail dihydrodiol formation) across valinate/tert-leucinate analogs necessitate sophisticated chromatography-mass spectrometry for differentiation [5].
  • Seizure Matrix Complexity: Detection on adulterated paper products in prisons requires orthogonal techniques (e.g., Ion Trap Mobility Spectrometry–Gas Chromatography-Mass Spectrometry–Nuclear Magnetic Resonance) to resolve isobaric interferents [6].

Properties

Product Name

MMB-4en-PICA

IUPAC Name

methyl 3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H26N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h5,7-8,10-11,13-14,18H,1,6,9,12H2,2-4H3,(H,21,23)

InChI Key

RQVMOMGJHFPBNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.